N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide: is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine structure, followed by the introduction of the 4-fluorophenyl group. The final steps involve the attachment of the sulfanyl group and the acetamide moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfanyl group may play a role in redox reactions, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide: can be compared with similar compounds such as:
- N-(2,3-Dimethylphenyl)-2-{[9-(4-chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
- N-(2,3-Dimethylphenyl)-2-{[9-(4-bromophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
These compounds share a similar core structure but differ in the substituents on the aromatic rings. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, biological activity, and physical properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C23H19FN6OS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6OS/c1-14-4-3-5-18(15(14)2)25-21(31)13-32-23-27-26-22-20-12-19(16-6-8-17(24)9-7-16)28-30(20)11-10-29(22)23/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
KJANAFKBHBOITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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